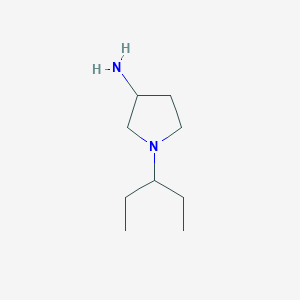
1-(Pentan-3-yl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Pentan-3-yl)pyrrolidin-3-amine is a useful research compound. Its molecular formula is C9H20N2 and its molecular weight is 156.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(Pentan-3-yl)pyrrolidin-3-amine, a chiral amine with a unique structural configuration, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a pyrrolidine ring substituted with a pentan-3-yl group, which may enhance its interaction with biological systems. The following sections detail the biological activity, mechanisms of action, and research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C9H18N2, indicating it contains nine carbon atoms, eighteen hydrogen atoms, and two nitrogen atoms. The presence of the chiral center allows for stereospecific interactions with various biological targets, which is crucial for its therapeutic efficacy.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as receptors and enzymes. This compound may function as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For instance:
- Receptor Interaction : The compound may bind to neurotransmitter receptors, affecting neurotransmission.
- Enzyme Modulation : It can influence the activity of enzymes involved in metabolic pathways.
Pharmacological Profiles
Research indicates that this compound exhibits significant biological activities, particularly as a potential therapeutic agent. Its roles include:
- Neurotransmitter Modulation : It may affect dopamine and norepinephrine transporters, which are critical in mood regulation and cognitive functions.
- Antimicrobial Activity : Some studies suggest potential applications against bacterial infections.
Comparative Analysis with Similar Compounds
To better understand its unique properties, it is beneficial to compare this compound with other similar compounds:
| Compound Name | Structure Type | Notable Biological Activity |
|---|---|---|
| Pyrrolidine | Simple nitrogen heterocycle | Used widely in medicinal chemistry |
| Pyrrolidin-2-one | Heterocyclic compound | Known for various biological activities |
| 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one | Analog with stimulant properties | Inhibits dopamine transporter |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Neurotransmitter Reuptake Inhibition : A study evaluated the compound's ability to inhibit dopamine and norepinephrine reuptake. Results showed that it has a significant effect on these transporters, suggesting potential applications in treating mood disorders .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of related pyrrolidine derivatives, where compounds exhibiting similar structural features showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Synthesis and Structure Activity Relationship (SAR) : Research focused on synthesizing various analogs of pyrrolidine derivatives to optimize their biological activity. The studies highlighted how modifications in the structure could enhance efficacy against specific targets .
Properties
Molecular Formula |
C9H20N2 |
|---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
1-pentan-3-ylpyrrolidin-3-amine |
InChI |
InChI=1S/C9H20N2/c1-3-9(4-2)11-6-5-8(10)7-11/h8-9H,3-7,10H2,1-2H3 |
InChI Key |
RZQCGPVZOABCIU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N1CCC(C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















